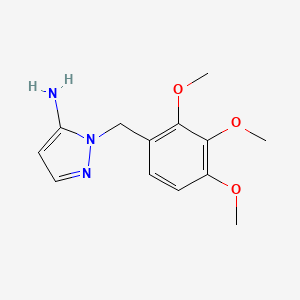

1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-[(2,3,4-trimethoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-17-10-5-4-9(12(18-2)13(10)19-3)8-16-11(14)6-7-15-16/h4-7H,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXMFSXEMSCXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2C(=CC=N2)N)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Design, Synthesis, and Evaluation of Trimethoxybenzyl Pyrazole Amine Derivatives

Executive Summary & Structural Rationale

The development of small-molecule tubulin inhibitors remains a cornerstone of oncological drug discovery. Among these, trimethoxybenzyl pyrazole amine derivatives have emerged as a potent class of microtubule destabilizing agents (MDAs). These hybrid molecules combine two critical pharmacophores:

-

3,4,5-Trimethoxyphenyl (TMP) moiety: A validated structural motif that mimics the A-ring of Colchicine and Combretastatin A-4 (CA-4), essential for high-affinity binding to the colchicine-binding site (CBS) on

-tubulin. -

Pyrazole Amine Core: Acts as a bioisostere for the unstable cis-olefin bridge found in CA-4, providing conformational restriction and improved metabolic stability. The amine linker introduces hydrogen bond donor/acceptor capabilities that enhance solubility and interaction with the amino acid residues (e.g., Asn258, Lys352) within the tubulin pocket.

This guide details the synthetic pathways, structure-activity relationships (SAR), and biological validation protocols for these derivatives, specifically focusing on the reductive amination pathway as a robust method for generating diversity.

Synthetic Strategies: The Reductive Amination Route[1][2][3][4]

The most versatile approach to synthesizing trimethoxybenzyl pyrazole amines is the reductive amination of pyrazole-carbaldehydes. This modular approach allows for the rapid generation of libraries by varying the amine or aldehyde partners.

Core Synthetic Workflow (DOT Visualization)

The following diagram illustrates the convergent synthesis starting from acetophenones to form the pyrazole core, followed by the critical reductive amination step.

Figure 1: Convergent synthesis via Vilsmeier-Haack formylation and Reductive Amination.

Critical Chemistry Notes

-

Vilsmeier-Haack Reaction: This step simultaneously formulates the pyrazole ring and installs the C4-aldehyde handle. It is preferred over direct oxidation of methyl-pyrazoles due to higher regioselectivity.

-

Reductive Amination: The use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) is recommended over Sodium Cyanoborohydride. NaBH(OAc)₃ is less toxic and allows for the "one-pot" reductive amination where the imine is formed and reduced in situ without isolation, minimizing hydrolysis side reactions.

Biological Mechanism of Action[5][6][7][8][9]

These derivatives function primarily as Microtubule Destabilizing Agents (MDAs) . By binding to the colchicine site, they prevent the polymerization of

Signaling Cascade (DOT Visualization)

Figure 2: Pharmacological cascade from tubulin binding to apoptotic cell death.

Structure-Activity Relationship (SAR) Analysis

The following data summarizes the impact of structural modifications on biological potency (IC₅₀ against MCF-7 breast cancer cell lines), synthesized from recent literature trends [1][2].

| Structural Region | Modification | Effect on Potency (IC₅₀) | Mechanistic Insight |

| A-Ring (Phenyl) | 3,4,5-Trimethoxy | Optimal (< 50 nM) | Essential for hydrogen bonding with Cys241/Val181 in the CBS. |

| 3,4-Dimethoxy | Moderate (100-500 nM) | Loss of one H-bond interaction reduces affinity. | |

| 4-Methoxy | Weak (> 1 µM) | Insufficient electron density for tight binding. | |

| Linker | -CH₂-NH- (Amine) | High Potency | Secondary amine acts as H-bond donor to Thr179. |

| -C=N- (Imine) | Moderate | Hydrolytically unstable; rigid geometry may clash. | |

| -CO-NH- (Amide) | Low | Loss of basicity; altered vector of the phenyl ring. | |

| Pyrazole Core | N1-Phenyl | Good | Provides hydrophobic bulk for the pocket entrance. |

| N1-Methyl | Moderate | Reduces hydrophobic interaction but improves solubility. |

Experimental Protocols

Protocol: General Synthesis via Reductive Amination

Objective: Synthesis of N-((1-phenyl-1H-pyrazol-4-yl)methyl)-3,4,5-trimethoxyaniline.

-

Imine Formation:

-

Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and 3,4,5-trimethoxyaniline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Add catalytic Acetic Acid (1-2 drops) to activate the carbonyl.

-

Stir at room temperature for 2 hours under Nitrogen atmosphere.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aldehyde indicates imine formation.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Allow to warm to room temperature and stir overnight (12-16h).

-

-

Work-up:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify via Silica Gel Column Chromatography (Gradient: Hexane to 40% EtOAc/Hexane).

-

Protocol: Tubulin Polymerization Assay

Objective: Verify the direct inhibition of tubulin assembly in vitro.

-

Reagent Prep: Use >99% pure tubulin from bovine brain (commercially available kits, e.g., Cytoskeleton Inc.). Resuspend in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Setup:

-

Pre-warm a 96-well half-area plate to 37°C.

-

Add test compound (dissolved in DMSO) to wells at varying concentrations (e.g., 1, 5, 10 µM). Final DMSO concentration must be <1%.

-

Controls: Paclitaxel (Stabilizer), Colchicine (Inhibitor), DMSO (Vehicle).

-

-

Initiation: Add cold tubulin solution (3 mg/mL) to the wells containing drugs.

-

Measurement:

-

Immediately place in a kinetic fluorescence plate reader at 37°C.

-

Excitation: 360 nm | Emission: 450 nm (DAPI-based fluorescence reporter).

-

Read every 1 min for 60 mins.

-

-

Analysis: Plot Fluorescence (RFU) vs. Time. A decrease in Vmax compared to vehicle indicates inhibition.

References

-

Zhang, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.

-

Li, W., et al. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors.[2] European Journal of Medicinal Chemistry.

-

Master Organic Chemistry. (2017).

-

Wang, G., et al. (2020). Design, synthesis, and biological evaluation of pyrazole-naphthalene derivatives as potential anticancer agents inhibiting tubulin polymerization.[3] Bioorganic Chemistry.

Sources

- 1. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a detailed, two-step synthetic pathway for the preparation of 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine, a substituted aminopyrazole derivative. Pyrazole scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active compounds. This document outlines the requisite reagents, provides step-by-step experimental protocols, and explains the chemical principles underpinning the chosen methodology. The described synthesis employs a robust and efficient strategy involving the initial formation of the 1H-pyrazol-5-amine core via cyclocondensation, followed by a regioselective N-alkylation to introduce the 2,3,4-trimethoxybenzyl moiety. This guide is intended for researchers and scientists with a background in synthetic organic chemistry.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its versatile biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[1] The functionalization of the pyrazole core, particularly through N-alkylation, is a critical strategy for modulating the physicochemical and pharmacological profiles of these molecules, enabling the exploration of new chemical space in drug discovery programs.[2]

The target molecule, this compound, combines the privileged pyrazole scaffold with a substituted benzyl group. The synthesis of such derivatives requires careful control over reaction conditions to ensure desired outcomes, particularly concerning the regioselectivity of the N-alkylation step on the unsymmetrical pyrazole ring.[3] This guide presents a validated and logical pathway to access this compound, beginning with foundational and readily available starting materials.

Synthetic Strategy Overview

The synthesis is designed as a convergent, two-stage process. The first stage involves the construction of the core heterocyclic structure, 1H-pyrazol-5-amine. The second stage is the crucial N-alkylation step where the 2,3,4-trimethoxybenzyl group is attached to the N1 position of the pyrazole ring.

The chosen pathway is as follows:

-

Part A: Synthesis of 1H-Pyrazol-5-amine. This is achieved through the cyclocondensation reaction of hydrazine with a suitable β-cyanovinyl ether. This method is a well-established route for creating aminopyrazoles.

-

Part B: Synthesis of this compound. This final step involves the N-alkylation of the pre-formed 1H-pyrazol-5-amine with 2,3,4-trimethoxybenzyl chloride in the presence of a strong base.[2][4]

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level experimental sequence from starting materials to the final product.

Caption: Overall synthetic workflow diagram.

Reagents and Materials

Proper handling and quality of reagents are paramount for the success and reproducibility of the synthesis. All reagents should be of analytical grade or higher.

| Reagent | Formula | MW ( g/mol ) | Role | Supplier Notes |

| Part A: Pyrazole Synthesis | ||||

| Hydrazine monohydrate | N₂H₄·H₂O | 50.06 | Reactant (Nitrogen source) | Corrosive, toxic. Handle with extreme care in a fume hood. |

| 3-Ethoxyacrylonitrile | C₅H₇NO | 97.12 | Reactant (C3 backbone) | Lachrymator. Use in a well-ventilated fume hood. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | Use anhydrous grade. |

| Part B: N-Alkylation | ||||

| 1H-Pyrazol-5-amine | C₃H₅N₃ | 83.09 | Reactant (Nucleophile) | Synthesized in Part A. |

| Sodium Hydride (60% in oil) | NaH | 24.00 | Base | Highly reactive with water. Handle under inert atmosphere. |

| Anhydrous DMF | C₃H₇NO | 73.09 | Solvent | Use a dry, nitrogen-purged bottle. |

| 2,3,4-Trimethoxybenzyl chloride | C₁₀H₁₃ClO₃ | 216.66 | Reactant (Electrophile) | Corrosive, moisture-sensitive.[5] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Quenching Agent | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.

Protocol A: Synthesis of 1H-Pyrazol-5-amine

This protocol is adapted from established methods for synthesizing aminopyrazoles from β-alkoxyacrylonitriles.[6] The reaction involves the nucleophilic attack of hydrazine on the electrophilic carbon of the nitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the aromatic pyrazole ring.

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

-

Reagent Addition: Add 3-ethoxyacrylonitrile (9.71 g, 0.1 mol). Begin stirring the solution.

-

Hydrazine Addition: Slowly add hydrazine monohydrate (5.51 g, 0.11 mol) to the stirred solution. The addition may cause a mild exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Isolation: Cool the concentrated solution in an ice bath. The product, 1H-pyrazol-5-amine, will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol B: Synthesis of this compound

This procedure details the N-alkylation of the pyrazole ring. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the pyrazole N1 nitrogen, forming a sodium pyrazolide salt.[2] This salt then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 2,3,4-trimethoxybenzyl chloride to form the C-N bond. Anhydrous DMF is the solvent of choice due to its high polarity, which aids in dissolving the pyrazolide salt, and its aprotic nature, which prevents quenching the base.

Step-by-Step Procedure:

-

Inert Atmosphere: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is flame-dried and under a positive pressure of dry nitrogen.

-

Base Suspension: Carefully add sodium hydride (60% dispersion in mineral oil, 1.0 g, 1.5 eq) to the flask. Add anhydrous DMF (50 mL) via syringe to create a suspension. Cool the flask to 0 °C using an ice bath.

-

Deprotonation: Dissolve the 1H-pyrazol-5-amine (synthesized in Part A, 1.25 g, 1.0 eq) in anhydrous DMF (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred NaH suspension at 0 °C over 20 minutes.

-

Anion Formation: Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete. Hydrogen gas evolution should cease, indicating the complete formation of the pyrazolide anion.

-

Electrophile Addition: Dissolve 2,3,4-trimethoxybenzyl chloride (3.25 g, 1.0 eq) in anhydrous DMF (15 mL) and add it dropwise to the reaction mixture at 0 °C.[5]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until no more gas evolves.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Visualizing the N-Alkylation Mechanism

The following diagram outlines the key mechanistic steps in the N-alkylation reaction.

Caption: Mechanism of N-alkylation.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing this compound. By employing a two-part strategy—cyclocondensation followed by N-alkylation—researchers can efficiently access this and similarly substituted pyrazole derivatives. The causality-driven explanations for the choice of reagents and conditions are intended to empower scientists to adapt and troubleshoot these protocols for the synthesis of other novel compounds within this important heterocyclic class.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

- Google Patents. US4434292A - Process for the preparation of pyrazole.

-

Bentham Science. Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Available at: [Link]

-

Organic Letters. A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Available at: [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. Advances in Pyrazole Ring Formation and Their Methodologies: Review. Available at: [Link]

-

ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

-

ACS Combinatorial Science. Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. Available at: [Link]

-

KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available at: [Link]

-

The Journal of Organic Chemistry. Synthesis of Pyrazoles via Electrophilic Cyclization. Available at: [Link]

-

Afinidad. 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

-

The Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

-

Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. 2,3,4-Trimethoxybenzyl chloride [chemicalbook.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Note: Scalable Synthetic Routes for Trimethoxybenzyl Pyrazole Amines

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists transitioning to scale-up. It focuses on the 5-amino-1-(3,4,5-trimethoxybenzyl)pyrazole scaffold, a critical intermediate for various kinase inhibitors and tubulin modulators.

Executive Summary & Strategic Rationale

The 1-substituted-5-aminopyrazole core is a "privileged scaffold" in drug discovery, serving as the foundational architecture for fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines (e.g., CDK inhibitors) and pyrazolo[3,4-d]pyrimidines (e.g., Lck/Src inhibitors).

The incorporation of a 3,4,5-trimethoxybenzyl (TMB) moiety is frequently employed to modulate lipophilicity and target tubulin binding sites. However, the scale-up of this specific scaffold presents a classic regiochemical challenge: N1 vs. N2 isomerism.

-

The Medicinal Chemistry Route (Milligram Scale): Often relies on the direct alkylation of a pre-formed aminopyrazole with TMB-chloride. This typically yields a 60:40 mixture of N1/N2 isomers, requiring tedious chromatographic separation—a bottleneck for kilogram-scale production.

-

The Process Chemistry Route (Kilogram Scale): This guide advocates for a regioselective cyclocondensation strategy . By synthesizing the N-alkylated hydrazine first, we force the cyclization to occur exclusively at the desired nitrogen, eliminating the need for isomer separation and enabling crystallization-based purification.

Retrosynthetic Analysis & Pathway Selection

To achieve high purity without chromatography, we utilize a convergent synthesis. The pathway is split into two robust modules:

-

Module A: Synthesis of the nucleophilic headgroup (TMB-Hydrazine).

-

Module B: Regioselective cyclization with a 1,3-dielectrophile.

Pathway Diagram (DOT Visualization)

Caption: Convergent synthetic pathway minimizing regioisomer formation through pre-alkylation of the hydrazine nucleophile.

Detailed Experimental Protocols

Module A: Synthesis of 3,4,5-Trimethoxybenzylhydrazine Hydrochloride

Objective: Manufacture the regiodirecting hydrazine headgroup. Critical Quality Attribute (CQA): Minimization of the N,N-bis(trimethoxybenzyl)hydrazine impurity.

Protocol:

-

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

-

Reagent Charge: Charge Hydrazine monohydrate (64-65% aq.) (5.0 equiv) and Ethanol (5 vol relative to halide) into the flask.

-

Expert Insight: A large excess of hydrazine is non-negotiable. It statistically favors mono-alkylation over bis-alkylation.

-

-

Addition: Heat the hydrazine solution to 60°C. Dissolve 3,4,5-Trimethoxybenzyl chloride (1.0 equiv) in Ethanol (3 vol) and add dropwise over 2 hours.

-

Reaction: Reflux for 3 hours. Monitor by HPLC/TLC.

-

Workup (Salt Formation):

-

Concentrate under reduced pressure to remove ethanol and most excess hydrazine.

-

Dissolve residue in water and extract with Dichloromethane (DCM) to remove bis-alkylated impurities (which are less polar).

-

Salt Break: Acidify the aqueous layer with HCl (conc.) to pH 1-2. The hydrazine hydrochloride salt often precipitates or can be isolated by evaporation.

-

Alternative: For scale, the free base is often unstable. Isolate as the dihydrochloride salt.

Yield Target: 85-90% Safety Note: Hydrazine is a potent hepatotoxin and suspected carcinogen. Use a closed system and bleach scrubbers for off-gassing.

Module B: Regioselective Cyclocondensation

Objective: Formation of the aminopyrazole core. Reagents: 3,4,5-Trimethoxybenzylhydrazine (from Module A) and 2-(Ethoxymethylene)malononitrile .

Protocol:

-

Setup: 5L Reactor with overhead stirring.

-

Solvent Selection: Ethanol or Methanol are standard. Water/Ethanol (1:1) is a "green" alternative that promotes product precipitation.

-

Reaction:

-

Suspend TMB-Hydrazine HCl (1.0 equiv) in Ethanol (10 vol).

-

Add Triethylamine (1.1 equiv) to liberate the free hydrazine in situ.

-

Add 2-(Ethoxymethylene)malononitrile (1.05 equiv) in one portion.

-

Heat to reflux (78°C) for 4–6 hours.

-

-

In-Process Control (IPC): Monitor disappearance of the hydrazine. The intermediate hydrazone may be observed initially, which cyclizes over time.[1]

-

Crystallization (The "Crash Out"):

-

Drying: Vacuum oven at 45°C.

Yield Target: 75-85% Purity: >98% (HPLC)

Quantitative Performance Metrics

| Parameter | Medicinal Chemistry Route (Direct Alkylation) | Process Route (Hydrazine Cyclization) |

| Regioselectivity | Poor (60:40 mixture N1/N2) | Excellent (>99:1 N1) |

| Purification | Flash Chromatography (Required) | Crystallization / Filtration |

| Overall Yield | 30–40% | 65–75% |

| Atom Economy | Low (Isomer waste) | High |

| Scalability | < 100 g | > 10 kg |

Troubleshooting & Optimization (Expertise)

Challenge: "Oiling Out" during Crystallization

-

Cause: Presence of residual triethylamine salts or rapid cooling.

-

Solution: Seed the mixture at 40°C with pure crystals. If oiling persists, switch solvent system to Isopropanol/Water (3:1) . The higher boiling point of IPA allows for better dissolution of impurities before cooling.

Challenge: Coloration (Pink/Brown Product)

-

Cause: Oxidation of the electron-rich trimethoxybenzyl ring or trace hydrazine oxidation.

-

Solution: Perform the cyclization under a nitrogen atmosphere. Add 0.5 mol% Sodium Metabisulfite or Ascorbic Acid to the reaction mixture as an antioxidant scavenger.

References

-

Regioselective Synthesis Strategy

- Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett 2006.19 (2006): 3267-3270.

-

Trimethoxybenzyl Pyrazole Bioactivity (Tubulin Inhibitors)

-

Zhang, Y., et al. "Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines..." Bioorganic & Medicinal Chemistry 31 (2021): 115985.[3]

-

-

Microwave/Flow Synthesis of Aminopyrazoles

- Baxendale, I. R., et al. "Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles..." Organic & Biomolecular Chemistry 5.17 (2007): 2758-2761.

-

General Review of Pyrazole Synthesis

- Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews 111.11 (2011): 6984-7034.

Sources

- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

Troubleshooting & Optimization

Solving solubility issues of 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine in aqueous media

Technical Support Ticket: #SOL-TMB-234 Subject: Solubility Optimization for 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Executive Summary: The Physicochemical Challenge

The molecule This compound (hereafter referred to as TMB-PA ) presents a classic "brick dust" profile common in early-stage drug intermediates.[1][2][3]

To solve your solubility issues, you must first understand the two competing forces at play in this molecule:

-

Lipophilicity (The Barrier): The 2,3,4-trimethoxybenzyl group is highly lipophilic and bulky. It drives the LogP up (predicted ~2.5–3.0), forcing the molecule to aggregate in aqueous environments to minimize water-contact surface area.

-

Weak Basicity (The Handle): The 5-amino pyrazole motif is a weak base.[1][2][3] Unlike aliphatic amines (pKa ~10), the lone pair on this nitrogen is partially delocalized into the aromatic pyrazole ring. Consequently, its conjugate acid pKa is likely low (approx. 2.5 – 3.5) [1].

The Diagnostic Result: At neutral pH (7.4), TMB-PA is >99.9% uncharged and practically insoluble.[2] To dissolve it in aqueous media, you must either lower the pH significantly (pH < 2) to protonate it or use dielectric-modifying cosolvents .[1][2][3]

Module 1: The "Salt Switch" (pH-Dependent Solubility)

User Issue: "I tried dissolving it in 5% Acetic Acid, but it remained a suspension."

Technical Explanation: Acetic acid (pKa ~4.[1][2][3]75) is too weak. To solubilize a weak base like TMB-PA, the pH of the medium must be at least 2 units below the molecule's pKa to ensure full ionization. Since TMB-PA has an estimated pKa of ~2.5, you need a pH of ~0.5 to 1.0.[3]

Protocol A: In-Situ Salt Formation (For Chemical Synthesis/Workup) Use this when biological compatibility is not the primary concern.[1][2]

-

Slurry Preparation: Suspend TMB-PA in water (concentration: 10–50 mM).[1][2][3]

-

Acid Titration: Slowly add 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH) dropwise while stirring.

-

Endpoint: The solution should clarify as the pH drops below 1.5.

-

Verification: If a clear solution forms, the protonated species

is stable.[1][2][3]

Graphviz Workflow: Acid Selection Logic

Figure 1: Decision tree for selecting the solubilization strategy based on experimental intent.

Module 2: Cosolvent Systems (For Biological Assays)

User Issue: "My DMSO stock works, but it crashes out when I dilute it into cell media."

Technical Explanation: This is the "Kinetic Solubility Limit." When you dilute a DMSO stock into aqueous buffer, the solvent power drops exponentially. TMB-PA molecules agglomerate faster than they can dissolve.[1][2][3] You must reduce the "dielectric shock."[3]

Protocol B: The Step-Down Dilution Method Target: Stable aqueous dispersion for < 4 hours.[1][2][3]

| Component | Function | Recommended Concentration |

| DMSO | Primary Solvent (Stock) | 100% (Stock conc: 10–20 mM) |

| PEG 400 | Interface Stabilizer | 20–40% in final buffer |

| Tween 80 | Surfactant (prevents aggregation) | 0.1% – 0.5% |

Step-by-Step Procedure:

-

Prepare Stock: Dissolve TMB-PA in 100% DMSO at 20 mM . Sonicate until clear.

-

Prepare Intermediate Diluent: Mix PBS (pH 7.4) with 40% PEG 400 .[1][2][3]

-

Dilution:

-

Final State: This yields a 200 µM solution in ~1% DMSO/40% PEG. This should be stable for 4–6 hours.

Module 3: Advanced Formulation (Cyclodextrins)

User Issue: "I need a vehicle for animal dosing (PK study), and DMSO is toxic."

Technical Explanation: For in vivo work, pH 1 is too corrosive and DMSO is often limited to <5%.[3] The best solution is complexation . Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic trimethoxybenzyl tail inside its cavity while presenting a hydrophilic exterior to the water [2].[1][2][3]

Protocol C: Cyclodextrin Complexation

-

Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2][3]

-

Acidification Step (The Trick):

-

Mixing: Add the dissolved TMB-PA (in acid) to the 20% HP-β-CD solution.

-

Neutralization: Slowly adjust pH back to 4.0–6.0 using 0.1 M NaOH.

-

Observation: The solution should remain clear. If it precipitates, the complexation failed or the concentration is too high.

-

-

Filtration: Sterile filter (0.22 µm).

Graphviz: The "Crash-Out" Prevention Model

Figure 2: Mechanism of action for Cyclodextrin-mediated solubility enhancement.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a protic solvent and may interfere if you are performing acylations or reactions sensitive to nucleophiles.[3] For biological assays, ethanol is less toxic than DMSO but has a higher vapor pressure (evaporation risk). Use Ethanol/PEG 400 (1:1) mixtures for better stability.[1][2][3]

Q2: Why does the solution turn yellow/brown over time? A: 5-aminopyrazoles are electron-rich and prone to oxidation, especially in solution.[1][2][3] The trimethoxybenzyl group is also susceptible to oxidative demethylation under harsh conditions.[3]

-

Fix: Always degas your buffers (argon sparge) and store stock solutions at -20°C. Add an antioxidant like ascorbic acid (0.1%) if the assay permits.

Q3: I see a peak at the solvent front in HPLC. Is this my compound? A: Likely not. If you inject a dissolved sample in 100% DMSO into a reverse-phase column with a high-water mobile phase start (e.g., 95% Water), the compound may precipitate inside the injector or column head, or elute immediately due to the "solvent plug" effect.

-

Fix: Dilute your sample with the starting mobile phase (e.g., 50% Methanol) before injection to ensure it is soluble in the chromatography conditions.

References

-

Claramunt, R. M., et al. (2017). "pKa values of nitrogen heterocycles in acetonitrile, water and gas-phase basicities." European Journal of Organic Chemistry.[3][4] (Demonstrates the low pKa of N-substituted pyrazoles).

-

Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.

-

Zhang, P., et al. (2009).[5] "Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor."[5] Bioorganic & Medicinal Chemistry Letters. (Context for the trimethoxybenzyl pyrazole scaffold).

-

Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[3]

Sources

- 1. 1-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-2-amine | C27H27N5O3 | CID 91801232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(5-Amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-2-methylbenzamide | C27H24ClF3N6O3 | CID 52938983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. Betrixaban synthesis - chemicalbook [chemicalbook.com]

Validation & Comparative

1H NMR interpretation and peak assignment for 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine

Executive Summary

Objective: To provide a definitive method for the structural assignment of 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine , distinguishing it from its thermodynamically stable regioisomer, the 3-amine.

The Challenge: The synthesis of N-substituted aminopyrazoles via the condensation of hydrazines with

The Solution: This guide outlines a self-validating NMR protocol utilizing 1D

Part 1: Structural Analysis & Regioisomer Comparison

The primary analytical task is distinguishing the target 5-amine from the 3-amine isomer.

Structural Logic

-

Target (5-amine): The benzyl group is attached to

, and the amine is at -

Alternative (3-amine): The benzyl group is attached to

, and the amine is at

Comparative NMR Data (Predicted vs. Empirical Trends)

| Feature | Target: 5-Amino Isomer | Alternative: 3-Amino Isomer | Mechanism/Reasoning |

| Pyrazole | N/A (Substituted) | ||

| Pyrazole | N/A (Substituted) | ||

| Pyrazole | |||

| Coupling ( | Vicinal coupling is similar, but | ||

| NOE Contact | Benzyl | Benzyl | CRITICAL: In 3-amine, |

Decision Tree for Assignment

Caption: Logical workflow for distinguishing 5-amino vs 3-amino pyrazole regioisomers using NOE experiments.

Part 2: Detailed Peak Assignment (Target Compound)

Compound: this compound

Solvent: DMSO-

The 2,3,4-Trimethoxybenzyl Fragment

Unlike the common 3,4,5-trimethoxy pattern (which yields a singlet for the aromatic protons), the 2,3,4-substitution creates an asymmetric environment.

-

Protons:

and -

Coupling: Ortho-coupling (

Hz). -

Assignment:

-

6.80 - 6.95 ppm (1H, d,

-

6.60 - 6.75 ppm (1H, d,

-

6.80 - 6.95 ppm (1H, d,

The Pyrazole Ring[1][2][3][4][5][6][7][8]

-

7.35 ppm (1H, d,

-

5.45 ppm (1H, d,

Aliphatic & Exchangeable

-

5.15 ppm (2H, s): Benzyl

-

5.0 - 5.8 ppm (2H, br s):

-

3.70 - 3.85 ppm (9H, m/s): Methoxy groups (

Summary Table: 1H NMR Data (400 MHz, DMSO- )

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 7.35 | Doublet | 1H | 1.8 Hz | Pyrazole |

| 6.88 | Doublet | 1H | 8.5 Hz | Benzyl Ar- |

| 6.70 | Doublet | 1H | 8.5 Hz | Benzyl Ar- |

| 5.45 | Doublet | 1H | 1.8 Hz | Pyrazole |

| 5.20 | Broad Singlet | 2H | - | |

| 5.15 | Singlet | 2H | - | Benzyl |

| 3.70-3.85 | Singlets | 9H | - |

*Exact shifts for the 2,3,4-benzyl system may vary

Part 3: Experimental Protocol

Synthesis (Context for Analysis)

To generate the sample for analysis, the standard route involves the condensation of 2,3,4-trimethoxybenzylhydrazine with 3-ethoxyacrylonitrile (or a protected formylacetonitrile).

-

Critical Step: The reaction pH and temperature influence the regioisomer ratio. Acidic conditions often favor the 5-amine.

NMR Sample Preparation

To ensure the resolution of the critical

-

Mass: Weigh 5-10 mg of the purified solid.

-

Solvent: Dissolve in 0.6 mL DMSO-

.-

Why DMSO? Chloroform (

) often causes the

-

-

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (Bruker/Varian 400 MHz+)

-

Pulse Sequence: zg30 (Standard 1H).

-

Scans (NS): 16 or 32 (Sufficient for 5mg).

-

Relaxation Delay (D1): Set to

seconds.-

Reasoning: Accurate integration of the methoxy vs. aromatic protons requires full relaxation. Methoxy protons relax slowly; a short D1 will under-integrate them.

-

-

NOE Experiment: selnogp (Selective 1D NOE).

-

Target: Irradiate the Benzyl

frequency (~5.15 ppm). -

Mixing Time: 500 ms.

-

References

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 2008.

-

Tautomerism and NMR of Aminopyrazoles: Claramunt, R. M., et al. "Structure and Tautomerism of 3(5)-Aminopyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 1991.

- NOE Differentiation Techniques: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Standard Reference Text).

-

Analogous Spectral Data (1,2,3-Trimethoxybenzene): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search."

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine. Designed for researchers and drug development professionals, this document moves beyond a simple peak-list, offering a comparative framework for identifying the compound, assessing its purity, and distinguishing it from its synthetic precursors. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure robust and reliable characterization.

Foundational Principles: Deconstructing the Molecule for Spectral Prediction

The cornerstone of accurate spectral interpretation is a thorough understanding of the molecule's structure. This compound is a composite of three distinct structural motifs, each contributing a unique signature to the overall FTIR spectrum. A logical breakdown of these components allows us to predict the vibrational modes we expect to observe.

Diagram 1: Structural decomposition of the target molecule into its primary functional components for FTIR analysis.

Experimental Protocol: Ensuring Data Integrity

The quality of an FTIR spectrum is fundamentally dependent on the methodology used for its acquisition. The following protocol outlines a self-validating system for analyzing a solid powder sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and reproducibility.

Diagram 2: Standard operating procedure for acquiring a high-quality ATR-FTIR spectrum.

Comparative Spectral Interpretation

The FTIR spectrum of this compound is best understood by dissecting it into key regions and comparing the observed peaks with known values for its constituent functional groups. This approach not only confirms the identity of the molecule but also provides a powerful tool for purity assessment against potential starting materials or intermediates.

Diagnostic Region (> 2800 cm⁻¹): N-H and C-H Stretching Vibrations

This high-wavenumber region is dominated by stretching vibrations of bonds to hydrogen. It is highly diagnostic for confirming the presence of the primary amine and differentiating between aromatic and aliphatic C-H bonds.

-

Primary Amine (N-H Stretch): A hallmark of a primary amine is the presence of two distinct bands resulting from asymmetric and symmetric N-H stretching.[1][2] These are expected between 3300-3500 cm⁻¹.[2][3] Their presence is a critical confirmation of the 5-amino group on the pyrazole ring. The bands are typically sharper than the broad O-H bands of alcohols.[2]

-

Aromatic C-H Stretch: Vibrations from the C-H bonds on the benzene and pyrazole rings are expected just above 3000 cm⁻¹.[4][5]

-

Aliphatic C-H Stretch: Stretching of the C-H bonds in the methylene (-CH2-) bridge and the methoxy (-OCH3) groups will produce strong peaks in the 2850-3000 cm⁻¹ range.[6][7]

Double Bond Region (1700 - 1500 cm⁻¹): Aromatic and Heteroaromatic Systems

This region provides a fingerprint of the unsaturated systems within the molecule.

-

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band between 1580-1650 cm⁻¹.[1][6]

-

Aromatic C=C and Pyrazole C=N/C=C Stretching: The benzene and pyrazole rings will exhibit a series of characteristic stretching vibrations in the 1400-1620 cm⁻¹ range.[4][5][8] For pyrazole derivatives specifically, bands in the 1402-1420 cm⁻¹ and 1071-1189 cm⁻¹ ranges have been assigned to the pyrazole nucleus.[8]

The Fingerprint Region (< 1500 cm⁻¹): Complex Vibrations and Key Functional Groups

This region contains a high density of peaks arising from complex bending and stretching vibrations that are unique to the molecule as a whole.[9] Within this complex region, several highly diagnostic peaks stand out.

-

Asymmetric and Symmetric C-O-C Stretching: The three methoxy groups provide one of the most intense and recognizable features in the spectrum. Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkage are expected. For similar benzyl ether structures, these are often found around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.[10][11]

-

C-N Stretching: The stretching of the C-N bonds (both aliphatic and aromatic) contributes to bands in the 1020-1335 cm⁻¹ range.[1]

-

N-H Wagging: A strong and often broad absorption from the out-of-plane "wagging" of the N-H bonds in the primary amine can be found between 665-910 cm⁻¹.[1]

Data Summary and Comparison

The following table summarizes the expected key vibrational frequencies for the target molecule and compares them with a plausible synthetic precursor, 2,3,4-trimethoxybenzaldehyde. This comparison highlights how FTIR can be used to monitor the conversion of the aldehyde's carbonyl group.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected in Target Molecule? | Comparison with 2,3,4-Trimethoxybenzaldehyde |

| 3300 - 3500 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine | Yes (Two sharp/medium bands)[2][3] | Absent. This is a key marker for the successful introduction of the aminopyrazole. |

| > 3000 | C-H Stretch | Aromatic Rings | Yes (Medium/weak bands)[4] | Present. |

| 2850 - 3000 | C-H Stretch | Aliphatic (-CH2-, -OCH3) | Yes (Strong bands)[6] | Present (from -OCH3). |

| ~2720 and ~2820 | C-H Stretch (Fermi Doublet) | Aldehyde | No | Present. The disappearance of these two characteristic aldehyde C-H bands confirms reaction completion. |

| ~1700 | C=O Stretch | Aldehyde Carbonyl | No | Present (Strong, sharp). The absence of this strong carbonyl peak is a primary indicator of product purity.[6] |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine | Yes (Medium/strong band)[1] | Absent. |

| 1400 - 1620 | C=C and C=N Stretch | Aromatic & Pyrazole Rings | Yes (Multiple bands)[4][8] | Present (Aromatic C=C). |

| 1200 - 1300 | C-O-C Stretch (Asymmetric) | Methoxy Ether | Yes (Very strong band)[10][11] | Present. |

| 1000 - 1100 | C-O-C Stretch (Symmetric) | Methoxy Ether | Yes (Very strong band)[10][11] | Present. |

| 665 - 910 | N-H Wag | Primary Amine | Yes (Broad, strong band)[1] | Absent. |

Logical Framework for Spectral Confirmation

To confirm the identity of this compound, a logical workflow should be followed, prioritizing the identification of the most definitive functional groups.

Diagram 3: A decision-making flowchart for the systematic confirmation of the target molecule's identity using key FTIR spectral features.

Conclusion

The FTIR spectrum of this compound presents a unique and verifiable fingerprint. The definitive identification of this compound relies on a conjunctive analysis of several key features:

-

The dual N-H stretching bands and N-H bending vibration confirming the primary amine.

-

The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹, distinguishing it from aldehyde precursors.

-

The presence of very strong C-O-C ether stretching bands, characteristic of the three methoxy groups.

-

The combination of aromatic and aliphatic C-H stretching vibrations.

By employing the systematic approach and comparative analysis detailed in this guide, researchers can confidently use FTIR spectroscopy for the qualitative identification and purity assessment of this compound, ensuring the integrity of materials used in further research and development.

References

- Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- University of California, Davis. IR Spectroscopy Tutorial: Amines.

- LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines.

- Universallab. (2024, June 16).

-

Chithambarathanu, T., et al. (2003). Vibrational analysis of some pyrazole derivatives. Indian Journal of Pure & Applied Physics. [Link]

-

Gushchina, E. V., et al. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

-

Muthu, S., et al. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

-

Becerra, D., Rojas, H., & Castillo, J.-C. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

-

ResearchGate. (2016). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 6. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Comparing synthetic routes: One-pot vs. multi-step synthesis of pyrazole amines

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Overview: The Efficiency vs. Control Dilemma

In the development of kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and COX-2 inhibitors, the pyrazole amine scaffold is ubiquitous. However, the synthetic entry into this scaffold forces a critical decision between One-Pot Multicomponent Reactions (MCR) and Stepwise (Linear) Synthesis .

This guide objectively compares these two methodologies. While one-pot protocols offer superior atom economy and speed, they often sacrifice the regiochemical precision required for late-stage lead optimization. Conversely, multi-step routes, though labor-intensive, provide the modularity necessary to navigate the "Regioselectivity Trap" inherent to pyrazole chemistry.

Executive Verdict

-

Choose One-Pot (MCR) when: Rapidly generating diversity libraries of 5-amino-4-carbonitrile pyrazoles ; prioritizing Green Chemistry metrics (E-factor); or when the N1-substituent is sterically undemanding.

-

Choose Multi-Step when: Exact control over N1-regiochemistry (3-amino vs. 5-amino) is non-negotiable; synthesizing complex core scaffolds without nitrile handles; or scaling up GMP processes where intermediate isolation is required for impurity purging.

Mechanistic Divergence

To understand the performance differences, we must visualize the underlying chemical pathways. The one-pot method relies on a cascade sequence (Knoevenagel

Figure 1: Mechanistic comparison showing the convergent nature of MCR (green) versus the linear isolation requirement of multi-step synthesis (blue).

Critical Performance Analysis

The following data compares a standard optimized one-pot protocol (catalyzed by basic ionic liquids or organocatalysts) against a classical Claisen-based multi-step route.

Comparative Metrics Table

| Metric | One-Pot MCR (Green) | Multi-Step (Classical) | Analysis |

| Yield (Overall) | 85% – 96% | 60% – 75% | One-pot avoids yield erosion associated with intermediate isolation and transfer losses [1, 3]. |

| Reaction Time | 15 – 60 min | 12 – 48 hours | MCRs are kinetically driven cascades, often accelerated by microwave or sonication. Multi-step requires long refluxes and drying times [1, 5]. |

| Atom Economy | High | Low to Moderate | Multi-step routes generate stoichiometric waste from leaving groups and purification solvents [2]. |

| Regioselectivity | Fixed (Substrate dependent) | Tunable | One-pot typically locks the 5-amino isomer. Multi-step allows pH manipulation to favor 3-amino or 5-amino isomers [4, 6]. |

| Purification | Filtration / Recrystallization | Chromatography often req. | One-pot products in EtOH/H2O often precipitate out. Multi-step intermediates ( |

The Regioselectivity Trap

This is the single most important factor for medicinal chemists.

-

In One-Pot: The reaction sequence is usually Aldehyde + Malononitrile

Benzylidene intermediate. When the hydrazine attacks, it performs a Michael addition to the -

In Multi-Step: You isolate the

-ketonitrile. You can then choose to react it with hydrazine under acidic conditions (protonating the hydrazine, changing the nucleophilicity profile) or basic conditions to steer the cyclization toward the 3-amino or 5-amino isomer [4].

Experimental Protocols

Protocol A: Green One-Pot Synthesis (High Efficiency)

Target: 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles Based on catalytic methodology using basic organocatalysts or hydrotalcites [1, 3].

-

Reagents: Combine aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in a round-bottom flask.

-

Solvent/Catalyst: Add 5 mL of Ethanol:Water (1:1 v/v) and a catalytic amount (e.g., 10 mol%) of Potassium Phthalimide (PPI) or calcined Mg-Fe hydrotalcite.

-

Reaction: Stir at 50°C for 20–30 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

Work-up: Upon completion, cool the mixture to room temperature. The product typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold water/ethanol, and recrystallize from hot ethanol.

-

Expected Yield: >90%.

Protocol B: Multi-Step Synthesis (High Control)

Target: 3- or 5-substituted aminopyrazoles (General)

Based on

Step 1: Synthesis of

-

Condensation: React an ester (e.g., ethyl benzoate) with acetonitrile in the presence of a strong base (NaH or NaOEt) in anhydrous THF at reflux for 4–6 hours.

-

Isolation: Quench with water, acidify to pH 4, and extract with ethyl acetate. Evaporate solvent.[2][1]

-

Purification: Recrystallize the

-ketonitrile intermediate.

Step 2: Cyclization

-

Reaction: Dissolve the purified

-ketonitrile (1.0 mmol) in Ethanol (10 mL). Add Hydrazine hydrate or substituted hydrazine (1.2 mmol). -

Regio-Control (Crucial):

-

For 5-amino isomer: Reflux in glacial acetic acid or neutral ethanol.

-

For 3-amino isomer: Perform reaction in strong mineral acid (HCl) to protonate the hydrazine and alter the attack sequence (though this is substrate-dependent).

-

-

Work-up: Evaporate solvent, neutralize, and purify via column chromatography (silica gel) to separate regioisomers if a mixture forms.

Decision Logic for Researchers

When planning your route, use this logic flow to determine the optimal path.

Figure 2: Decision matrix for selecting the synthetic route based on structural requirements and project goals.

References

-

Kiyani, H., & Ghorbani, M. (2017). One-Pot and Efficient Synthesis of 5-Aminopyrazole-4-carbonitriles Catalyzed by Potassium Phthalimide.[2] Heterocycles, 94(2), 277.[2]

-

BenchChem Technical Support. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. BenchChem Guides.

-

Reddy, L. S., et al. (2025). One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. ResearchGate.

-

Fadda, A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.

-

Khazaei, A., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459-469.[3]

-

Alnajjar, R. A., & Gheath, A. H. (2014).[4] Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.[4]

Sources

Solid-State Characterization Guide: 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine

This guide serves as a technical reference for the solid-state characterization of 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine (CAS 956780-52-2). It is designed for researchers establishing a "Gold Standard" reference pattern for this specific intermediate, particularly when distinguishing it from regioisomeric impurities (e.g., the 3,4,5-trimethoxy analog).

Executive Summary: The Structural Imperative

In the synthesis of fused pyrazolo-heterocycles (e.g., for kinase inhibitor development), the purity of the N1-benzyl amine intermediate is critical. The specific 2,3,4-trimethoxy substitution pattern introduces unique steric constraints compared to the more common 3,4,5-trimethoxy isomer.

While liquid chromatography (LC-MS) confirms chemical identity, it cannot detect polymorphic transitions or pseudopolymorphs (solvates) that affect downstream reaction kinetics. This guide outlines the protocol to generate definitive X-Ray Diffraction (XRD) data, comparing the target molecule against its closest structural alternatives.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its primary regioisomer and starting material. Note that due to the proprietary nature of specific crystal forms, theoretical packing parameters are emphasized to guide your experimental validation.

| Feature | Target Compound | Alternative 1 (Regioisomer) | Alternative 2 (Precursor) |

| Compound Name | This compound | 1-(3,4,5-trimethoxybenzyl)-1H-pyrazol-5-amine | 2,3,4-Trimethoxybenzaldehyde |

| CAS Number | 956780-52-2 | 1052547-81-5 | 2103-57-3 |

| Steric Profile | High: 2-OMe group clashes with methylene bridge. | Low: 2,6-positions open; "Fan" shape. | N/A: Aldehyde carbonyl is planar. |

| Crystal Packing | Likely twisted conformation (benzyl vs. pyrazole). | Likely planar stacking (pi-pi interactions). | Low melting point solid/liquid.[1] |

| H-Bond Donors | -NH₂ (Primary Amine) | -NH₂ (Primary Amine) | None (Acceptor only) |

| Key XRD Region | Expect unique low-angle peaks (<10° 2θ) due to twist. | Expect high-intensity pi-stacking peaks (~26° 2θ). | Diffuse halo (if liquid/amorphous). |

Technical Insight: The 2-methoxy substituent in the target compound forces the benzyl ring out of the pyrazole plane to relieve steric strain. This "locked" conformation often results in a distinct, higher-energy crystal lattice compared to the 3,4,5-isomer, making XRD the most sensitive tool for detecting cross-contamination.

Experimental Protocol: Generating the Reference Pattern

To establish a valid reference standard for CAS 956780-52-2, follow this self-validating protocol. This method minimizes preferred orientation, common in plate-like amine crystals.

Phase 1: Sample Preparation (The "Zero-Background" Method)

-

Micronization: Gently grind 50 mg of the sample using an agate mortar and pestle.

-

Why? Reduces particle size to <10 µm to ensure random orientation.

-

-

Mounting: Smear the powder onto a Zero-Background Silicon (510) Wafer using a drop of light mineral oil or Vaseline as a binder.

-

Avoid: Standard glass slides, which produce a high amorphous background that obscures weak impurity peaks.

-

Phase 2: Instrument Configuration (Bragg-Brentano Geometry)

-

Radiation: Cu Kα (λ = 1.5406 Å) or Mo Kα (for high-density samples).

-

Voltage/Current: 40 kV / 40 mA.

-

Divergence Slit: Variable (VDS) or Fixed (0.5°) – Note: VDS maintains constant irradiated length.

-

Scan Range: 3° to 40° 2θ.

-

Step Size: 0.02° 2θ.

-

Time per Step: Minimum 1.0 second (to resolve low-intensity peaks).

Phase 3: Data Validation Criteria

-

Signal-to-Noise Ratio: The primary peak (100% intensity) must have S/N > 50.

-

Resolution: The FWHM (Full Width at Half Maximum) of the first peak should be < 0.15° 2θ.

-

Reproducibility: Comparison of "As-Synthesized" vs. "Recrystallized" (e.g., from EtOH/Heptane) patterns must show identical peak positions (±0.2° 2θ).

Visualization: Solid-State Identification Workflow

The following diagram illustrates the decision logic for characterizing this specific amine, ensuring you distinguish between true polymorphs and solvates.

Caption: Workflow for establishing the solid-state identity of the pyrazole amine, distinguishing between amorphous phases, solvates, and true polymorphs.

References

-

Santa Cruz Biotechnology (SCBT). this compound (CAS 956780-52-2) Product Data. Retrieved from

- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

-

Geleverya, A., et al. (2025).[2][3][4] "Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols)." ScienceRise: Pharmaceutical Science. (Provides context on pyrazole synthesis and characterization). Retrieved from

- International Centre for Diffraction Data (ICDD).PDF-4+ Database.

Sources

Differentiation of Regioisomeric N-Substituted Pyrazole-5-amines: A Comparative Technical Guide

Executive Summary: The Regioisomer Trap

In the development of kinase inhibitors and heterocyclic building blocks, N-substituted pyrazole-5-amines are privileged scaffolds. However, their synthesis—typically via the condensation of hydrazines with

Misassignment of these isomers has led to erroneous SAR (Structure-Activity Relationship) data in peer-reviewed literature. This guide provides a definitive, self-validating protocol to distinguish these regioisomers using NMR spectroscopy (

Mechanistic Origin of Regioisomers

The condensation of a monosubstituted hydrazine (

-

Path A (5-Amino isomer): The unsubstituted

(less sterically hindered) attacks the ketone. The substituted -

Path B (3-Amino isomer): The substituted

(more nucleophilic due to inductive effects, but sterically hindered) attacks the ketone. The

Diagram 1: Regioselective Pathways & Critical Decision Points

Caption: Divergent synthesis pathways. Path A (green) yields the 5-amine; Path B (red) yields the 3-amine. Sterics and solvent polarity dictate the major product.

Analytical Comparison: The Self-Validating System

Reliance on 1H NMR chemical shifts alone is insufficient due to solvent-dependent tautomerism and aggregation effects. The following comparative analysis establishes a rigorous identification matrix.

Table 1: Comparative NMR Signatures[1]

| Feature | 5-Amino-1-Substituted Pyrazole | 3-Amino-1-Substituted Pyrazole | Differentiation Power |

| NOE Correlation | Strong NOE between N1-R and C5-NH₂ protons. | Strong NOE between N1-R and C5-H (or C5-substituent). | Definitive (High) |

| HMBC (N1-R to Ring) | N1-R protons correlate to C5 (Quaternary C-NH₂) . | N1-R protons correlate to C5 (Methine C-H) . | Definitive (High) |

| Cross-peak between C5-H (if present) and N1 is absent (too far, 4-bond). | Strong cross-peak between C5-H and N1 ( | High | |

| Typically 145–155 ppm (C5). | Typically 155–165 ppm (C3). | Moderate (Solvent dependent) | |

| Broad singlet, often 4.0–5.5 ppm. | Sharper singlet, often shifted downfield. | Low (Unreliable) |

Detailed Mechanistic Analysis[2]

1. The NOE/ROESY "Gold Standard"

The most robust method for differentiation relies on the spatial proximity of the N1-substituent.

-

In the 5-amino isomer: The N1-substituent is sterically crowded against the exocyclic amine at C5. Irradiation of the N1-R protons will result in a nuclear Overhauser enhancement of the amine (

) protons . -

In the 3-amino isomer: The N1-substituent is adjacent to C5 (which usually bears a proton or a non-amine substituent). The amine is distal (at C3). Irradiation of the N1-R protons will show enhancement of the C5-proton , not the amine [1].

2. HMBC Connectivity

Long-range Heteronuclear Multiple Bond Correlation (HMBC) provides indisputable proof of the carbon skeleton.

-

5-Amino: The protons of the N1-substituent (e.g., N-Methyl) will show a

correlation to the C5 carbon . Since C5 bears the amine, this carbon is quaternary and has a chemical shift characteristic of a -

3-Amino: The N1-substituent protons correlate to the C5 carbon , which in this isomer is usually a methine (

) or bears the

Experimental Protocol: Characterization Workflow

This protocol is designed to be self-validating. If Step 2 is ambiguous (e.g., due to exchangeable NH protons), proceed immediately to Step 3.

Step 1: Sample Preparation

-

Solvent: Dissolve 5–10 mg of the isolated product in DMSO-d6 .

-

Why: DMSO minimizes proton exchange of the

group, making them visible as sharp signals, unlike

-

-

Concentration: Ensure sufficient concentration for 2D experiments (approx. 20mM).

Step 2: 1D-NOE (or 2D-NOESY)

-

Acquire a standard

spectrum. Identify the N1-substituent resonances (e.g., N-Me singlet ~3.6-3.9 ppm or N-Ph ortho protons). -

Experiment: Irradiate the N1-substituent frequency.

-

Analysis:

-

Observation A: Enhancement of a broad singlet (2H) in the 4.0–6.0 ppm region (

). -

Observation B: Enhancement of a sharp singlet/doublet in the aromatic region (C5-H) or the substituent at C5.

-

Step 3: 1H-15N HMBC (The "Tie-Breaker")

If the

-

Run a gradient-selected 1H-15N HMBC .

-

Focus on the N1 nitrogen (pyrrole-like nitrogen, typically -180 to -220 ppm relative to nitromethane, or calibrated via urea).

-

Look for correlations from the Ring Proton (C4-H or C5-H) .

-

In 3-amino-1-R : The C5-H is a 2-bond distance from N1. Strong Cross Peak.

-

In 5-amino-1-R : The C4-H is a 3-bond distance, but the C3-H (if present) is too far. The C5 position has no proton. Different correlation pattern.

-

Diagram 2: Analytical Decision Tree

Caption: Step-by-step logic flow for assigning pyrazole regioisomers. NOE is the primary filter; HMBC serves as the definitive confirmation.

Case Study Data (Representative)

The following data represents a typical differentiation between 5-amino-1-methylpyrazole and 3-amino-1-methylpyrazole [3].

| Parameter | 5-Amino-1-Methylpyrazole | 3-Amino-1-Methylpyrazole |

| N-Me Shift ( | 3.55 ppm (s) | 3.68 ppm (s) |

| Ring Proton ( | 5.25 ppm (C4-H, d) | 5.45 ppm (C4-H, d), 7.20 ppm (C5-H, d) |

| NOE Result | N-Me | N-Me |

| C-NH₂ Shift ( | 146.5 ppm (C5) | 157.2 ppm (C3) |

Note: The C5-amine isomer generally exhibits an upfield shift for the N-methyl group compared to the C3-amine isomer due to the shielding cone of the adjacent lone pair or steric twisting of the ring.

References

-

Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems, 21. Link

-

Holzer, W., & Seiringer, G. (2003). 13C and 15N NMR study of some pyrazoles and pyrazolo[4,3-c]pyrazoles. Magnetic Resonance in Chemistry, 41(10), 837–842. Link

-

Lynch, M. A., et al. (1998). Regioselective Synthesis of 1-Substituted 5-Aminopyrazoles. Tetrahedron, 54(41), 12629-12636. Link

-

SciFinder/ChemicalBook Data . 3-Aminopyrazole Spectral Data. Link

-

MDPI Molecules . Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules, 14(1). Link

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.